molecular formula C20H22N2O3S2 B11055139 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11055139
M. Wt: 402.5 g/mol
InChI Key: JHYNLWWGDDPGBD-UHFFFAOYSA-N
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Description

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-[(5-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzothiazole ring and a dimethoxyphenethyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-2-[(5-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenethyl Group: This step may involve nucleophilic substitution reactions where the dimethoxyphenethyl group is introduced to the benzothiazole ring.

    Formation of the Acetamide Linkage: This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-[(5-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the benzothiazole ring or the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-2-[(5-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3,4-Dimethoxyphenethyl)-2-(benzothiazol-2-ylthio)acetamide: Similar structure but lacks the methyl group on the benzothiazole ring.

    N~1~-(3,4-Dimethoxyphenethyl)-2-(benzothiazol-2-yl)acetamide: Similar structure but lacks the sulfur linkage.

Uniqueness

The presence of the methyl group on the benzothiazole ring and the sulfur linkage in N1-(3,4-DIMETHOXYPHENETHYL)-2-[(5-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE may confer unique chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C20H22N2O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N2O3S2/c1-13-4-7-18-15(10-13)22-20(27-18)26-12-19(23)21-9-8-14-5-6-16(24-2)17(11-14)25-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,23)

InChI Key

JHYNLWWGDDPGBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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